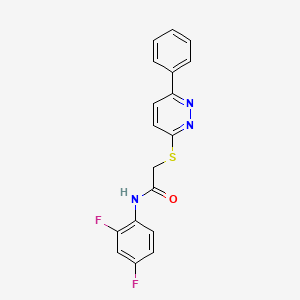

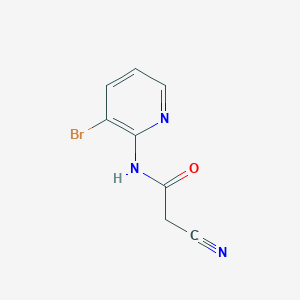

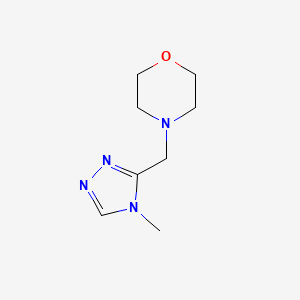

N-(3-bromopyridin-2-yl)-2-cyanoacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-bromopyridin-2-yl)-2-cyanoacetamide" is a chemical entity that can be derived from reactions involving cyanoacetamide moieties and brominated pyridines. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and reactivity of "N-(3-bromopyridin-2-yl)-2-cyanoacetamide" .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of aminopyridines with cyanoacetates or cyanoacetamides under various conditions. For instance, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines is achieved through C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in a metal-free environment . Similarly, the synthesis of N-substituted 3-cyanopyridin-2-ones from ylidencyanoacetic acid ethyl esters and dimethylformamide dimethyl acetal involves the treatment with primary amines . These methods suggest that "N-(3-bromopyridin-2-yl)-2-cyanoacetamide" could potentially be synthesized through a similar pathway involving the reaction of 3-bromopyridine with cyanoacetamide derivatives.

Molecular Structure Analysis

Structural investigations of related compounds are often carried out using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography. For example, the crystal structure of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was determined and showed stabilization by hydrogen bonds . The molecular structure of "N-(3-bromopyridin-2-yl)-2-cyanoacetamide" would likely be characterized by the presence of a bromopyridine ring and a cyanoacetamide moiety, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of cyanoacetamide derivatives is diverse, as seen in the synthesis of heterocyclic compounds involving regioselective attacks and cyclization reactions . The presence of the bromine atom in "N-(3-bromopyridin-2-yl)-2-cyanoacetamide" would make it a potential candidate for further functionalization through cross-coupling reactions, as demonstrated by the coupling of 3-bromopyridine with sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(3-bromopyridin-2-yl)-2-cyanoacetamide" can be inferred from related compounds. These properties are influenced by the presence of functional groups such as cyano, amide, and bromine. The cyano group contributes to the compound's polarity and potential for hydrogen bonding, while the bromine atom may increase its molecular weight and influence its boiling and melting points. The amide linkage is likely to affect the compound's solubility in organic solvents and water .

Applications De Recherche Scientifique

- Les chercheurs peuvent l'utiliser comme intermédiaire polyvalent pour la construction de composés hétérocycliques complexes, tels que les imidazopyridines et les amides pyridyl .

Synthèse Organique et Biologie Chimique

Dérivés de la Pipéridine et Chimie Médicinale

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have significant biological and therapeutic value . They serve as pharmacophores for many molecules . More research is needed to identify the specific targets of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.

Mode of Action

It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free

Biochemical Pathways

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . More research is needed to identify the specific biochemical pathways affected by N-(3-bromopyridin-2-yl)-2-cyanoacetamide.

Result of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, have varied medicinal applications . More research is needed to understand the specific effects of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.

Action Environment

It’s known that similar compounds, such as n-(pyridin-2-yl)amides, are synthesized under different reaction conditions . More research is needed to understand how environmental factors influence the action of N-(3-bromopyridin-2-yl)-2-cyanoacetamide.

Propriétés

IUPAC Name |

N-(3-bromopyridin-2-yl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-2-1-5-11-8(6)12-7(13)3-4-10/h1-2,5H,3H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRCIZGXEFOYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC(=O)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

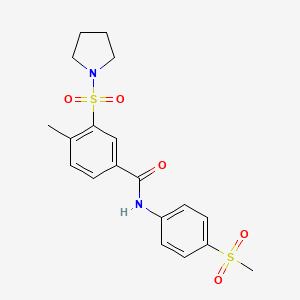

![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)

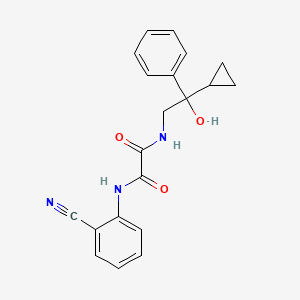

![N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2509021.png)

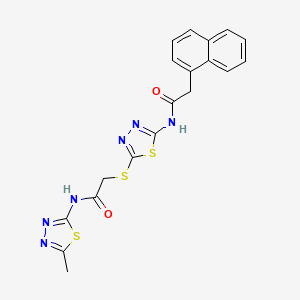

![2-chloro-4-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2509022.png)

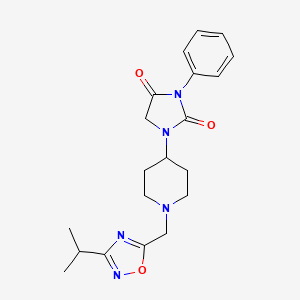

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)